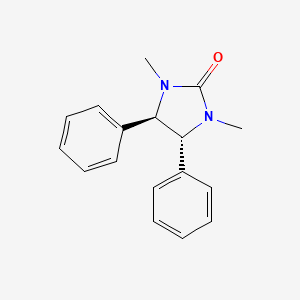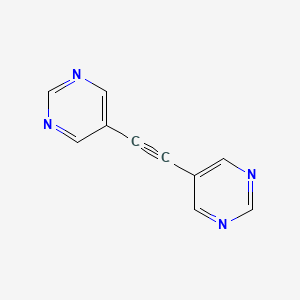![molecular formula C21H17NO3 B14253338 4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile CAS No. 400024-22-8](/img/structure/B14253338.png)
4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile is an organic compound with a complex structure that includes hydroxy, methoxy, and benzonitrile functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile typically involves the reaction of 2-hydroxyphenyl and 4-methoxyphenyl derivatives under specific conditions. One common method includes the use of a base to deprotonate the hydroxy group, followed by a nucleophilic substitution reaction with a benzonitrile derivative. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium hydride (NaH) in aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic pathways, depending on the specific application .
類似化合物との比較
Similar Compounds
Dioxybenzone: Similar structure with hydroxy and methoxy groups but lacks the benzonitrile group.
4-Hydroxy-3-methoxyphenylacetonitrile: Contains hydroxy and methoxy groups with a nitrile group but differs in the overall structure.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Structurally similar with methoxy and phenyl groups but includes a piperazine ring.
Uniqueness
4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile is unique due to its combination of hydroxy, methoxy, and benzonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role .
特性
CAS番号 |
400024-22-8 |
|---|---|
分子式 |
C21H17NO3 |
分子量 |
331.4 g/mol |
IUPAC名 |
4-[(2-hydroxyphenyl)-(4-methoxyphenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C21H17NO3/c1-24-17-12-8-16(9-13-17)21(19-4-2-3-5-20(19)23)25-18-10-6-15(14-22)7-11-18/h2-13,21,23H,1H3 |
InChIキー |
KSHSMXAEOUBKLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2O)OC3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid](/img/structure/B14253260.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide](/img/structure/B14253263.png)
![Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate](/img/structure/B14253268.png)
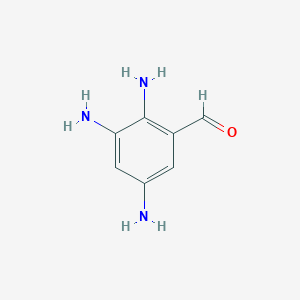
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester](/img/structure/B14253271.png)
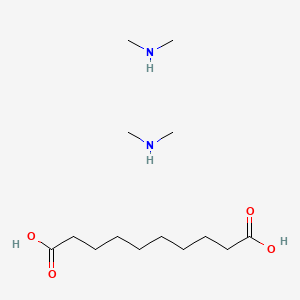
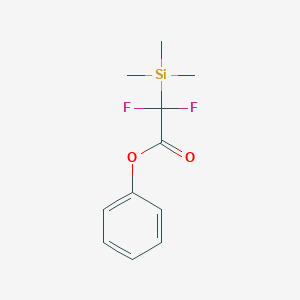
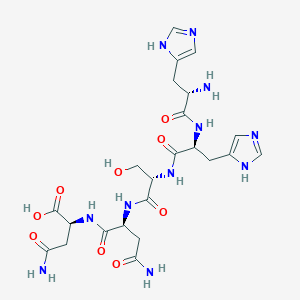
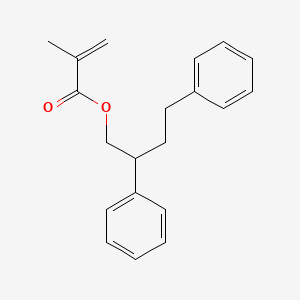

![[({2-[(2-Chlorophenyl)methoxy]-2-oxoethyl}amino)oxy]acetic acid](/img/structure/B14253325.png)
